1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (+-)-
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Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(222)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- is a complex organic compound with a unique structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- involves several steps. The process typically starts with the preparation of the naphthyridine core, followed by the introduction of the carboxylic acid group and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme functions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes, making the compound a valuable tool for studying molecular biology and pharmacology.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities with 1,8-Naphthyridine-3-carboxylic acid derivatives and is used in pharmaceutical research.
Other Fluorinated Compounds: Compounds with similar fluorinated aromatic rings may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound for researchers.
Properties
CAS No. |
138668-57-2 |
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Molecular Formula |
C22H20ClF3N4O3 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
7-(2,5-diazabicyclo[2.2.2]octan-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H19F3N4O3.ClH/c1-10-17-19(30)14(22(31)32)9-29(16-5-2-11(23)6-15(16)24)20(17)27-21(18(10)25)28-8-12-3-4-13(28)7-26-12;/h2,5-6,9,12-13,26H,3-4,7-8H2,1H3,(H,31,32);1H |
InChI Key |
WZPJEHNEEUMGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC4CCC3CN4)C5=C(C=C(C=C5)F)F)C(=O)O.Cl |
Origin of Product |
United States |
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